molecular formula C9H17NO2 B13522692 1,8-Dioxaspiro[5.5]undecan-4-amine

1,8-Dioxaspiro[5.5]undecan-4-amine

Katalognummer: B13522692
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: PYKIBDMEHCIENU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Dioxaspiro[55]undecan-4-amine is a chemical compound with a unique spirocyclic structure, characterized by a spiro linkage between two oxygen atoms and an amine group

Vorbereitungsmethoden

The synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Analyse Chemischer Reaktionen

1,8-Dioxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,8-Dioxaspiro[5.5]undecan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 1,8-Dioxaspiro[5.5]undecan-4-amine involves its interaction with molecular targets through its amine and spirocyclic moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,8-Dioxaspiro[5.5]undecan-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure combined with the presence of an amine group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

1,8-dioxaspiro[5.5]undecan-4-amine

InChI

InChI=1S/C9H17NO2/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h8H,1-7,10H2

InChI-Schlüssel

PYKIBDMEHCIENU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC(CCO2)N)COC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.